Cas no 10015-88-0 (9-Octadecenoic acid(9Z)-,1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxohexadecyl)oxy]ethylester)

9-Octadecenoic acid(9Z)-,1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxohexadecyl)oxy]ethylester structure
10015-88-0 structure
Product Name:9-Octadecenoic acid(9Z)-,1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxohexadecyl)oxy]ethylester
CAS-nummer:10015-88-0
MF:C39H76NO8P
MW:717.99641418457
CID:176300
PubChem ID:5282290
Update Time:2025-04-19

9-Octadecenoic acid(9Z)-,1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxohexadecyl)oxy]ethylester Chemische en fysische eigenschappen

Naam en identificatie

    • 9-Octadecenoic acid(9Z)-,1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxohexadecyl)oxy]ethylester
    • [1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate
    • 1-palmitoyl-2-oleoylphosphatidylethanolamine
    • 1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
    • 1-palmitoyl-2-oleolyl-sn-glycerophosphatidylethanolamine
    • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
    • 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphatidylethanolamine
    • 1-Pops
    • 2-oleoyl-1-palmitoyl phosphatidylethanolamine
    • 2-oleoyl-1-palmitoylpho
    • AC1NQZT4
    • C13877
    • CHEBI:60286
    • Epitope ID:136782
    • PE (16:0, 18:1)
    • POPE
    • starbld0007244
    • PE 16:0_18:1
    • 9-Octadecenoic acid (Z)-, 1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-2-((1-oxohexadecyl)oxy)ethyl ester
    • 10015-88-0
    • Q27127166
    • 1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(palmitoyloxy)propan-2-yl oleate
    • DTXSID201256135
    • 3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-[(9Z)-octadec-9-enoyloxy]propyl hexadecanoate
    • 1-palmitoyl-2-oleoyl phosphatidylethanolamine
    • 2-oleoyl-1-palmitoylphosphatidylethanolamine
    • SCHEMBL20214623
    • FHQVHHIBKUMWTI-ZCXUNETKSA-N
    • Inchi: 1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-
    • InChI-sleutel: FHQVHHIBKUMWTI-ZCXUNETKSA-N
    • LACHT: P(=O)(O)(OCCN)OCC(COC(CCCCCCCCCCCCCCC)=O)OC(CCCCCCC/C=C\CCCCCCCC)=O

Berekende eigenschappen

  • Exacte massa: 717.53118
  • Monoisotopische massa: 717.531
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 49
  • Aantal draaibare bindingen: 40
  • Complexiteit: 825
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 134A^2
  • XLogP3: 10.4

Experimentele eigenschappen

  • Dichtheid: 1.009
  • Kookpunt: 741.6°C at 760 mmHg
  • Vlampunt: 402.3°C
  • Brekindex: 1.479
  • PSA: 134.38
  • LogboekP: 11.75280

9-Octadecenoic acid(9Z)-,1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxohexadecyl)oxy]ethylester Prijsmeer >>

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10015-88-0 98%
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